molecular formula C15H11NO2 B13866870 5-Benzylindoline-2,3-dione

5-Benzylindoline-2,3-dione

Cat. No.: B13866870
M. Wt: 237.25 g/mol
InChI Key: QANIDKQGUCXISG-UHFFFAOYSA-N
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Description

5-Benzylindoline-2,3-dione is a chemical compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of an indoline core with a benzyl group attached to the nitrogen atom and a dione functionality at positions 2 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylindoline-2,3-dione typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indoline core. The benzyl group can be introduced through a subsequent alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity. The reaction conditions are optimized to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Benzylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Diols or other reduced forms.

    Substitution: Various substituted indoline derivatives.

Scientific Research Applications

5-Benzylindoline-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Benzylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indoline-2,3-dione: Lacks the benzyl group but shares the indoline core and dione functionality.

    5-Chloroindoline-2,3-dione: Similar structure with a chlorine substituent instead of a benzyl group.

    N-Benzylisatin: Contains a similar benzyl group but differs in the position of the dione functionality.

Uniqueness

5-Benzylindoline-2,3-dione is unique due to the presence of both the benzyl group and the dione functionality, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables diverse applications in various fields.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

5-benzyl-1H-indole-2,3-dione

InChI

InChI=1S/C15H11NO2/c17-14-12-9-11(6-7-13(12)16-15(14)18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17,18)

InChI Key

QANIDKQGUCXISG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

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